Bifendate Impurity G Bifendate Impurity G
Brand Name: Vulcanchem
CAS No.: 79279-08-6
VCID: VC0192898
InChI:
SMILES:
Molecular Formula: C18H18O8
Molecular Weight: 362.34

Bifendate Impurity G

CAS No.: 79279-08-6

Cat. No.: VC0192898

Molecular Formula: C18H18O8

Molecular Weight: 362.34

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bifendate Impurity G - 79279-08-6

Specification

CAS No. 79279-08-6
Molecular Formula C18H18O8
Molecular Weight 362.34

Introduction

Chemical Properties and Structure

Molecular Characteristics

Bifendate Impurity G possesses a defined molecular structure characterized by the molecular formula C18H18O8 and a molecular weight of 362.34 g/mol. The compound belongs to the class of dimethyl [1,10-biphenyl]-2,20-dicarboxylate derivatives, which are known for their biological activities and pharmaceutical applications.

The structural features of Bifendate Impurity G contribute to its physicochemical properties, including solubility, stability, and reactivity. These properties are particularly important when considering its behavior during pharmaceutical manufacturing processes and its potential interactions with other components in drug formulations.

Physicochemical Properties

The physicochemical properties of Bifendate Impurity G determine its behavior in various environments and conditions. These properties are summarized in the following table:

PropertyValue
CAS Number79279-08-6
Molecular FormulaC18H18O8
Molecular Weight362.34 g/mol
Physical StateSolid
ClassificationDimethyl [1,10-biphenyl]-2,20-dicarboxylate derivative

These properties play a crucial role in the development of analytical methods for the detection and quantification of Bifendate Impurity G in pharmaceutical formulations. They also influence the compound's stability under different storage conditions and its behavior during drug manufacturing processes.

Synthesis and Formation Pathways

Formation During Bifendate Synthesis

Bifendate Impurity G typically forms during the synthesis of bifendate through specific reaction pathways. The synthesis of bifendate involves multiple steps, and impurities can arise from side reactions, incomplete reactions, or degradation processes. Understanding these formation pathways is essential for developing strategies to minimize impurity formation and ensure the quality of the final product.

The synthesis pathways of bifendate typically involve reactions such as esterification, condensation, and oxidation. During these processes, Bifendate Impurity G can form due to various factors, including reaction conditions (temperature, pressure, pH), catalyst properties, and the presence of specific reactants or intermediates. By identifying the specific conditions that promote the formation of this impurity, researchers can optimize the synthesis process to reduce its occurrence.

Analytical Detection Methods

The detection and quantification of Bifendate Impurity G require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed for this purpose, often complemented by mass spectrometry for identification and characterization. These techniques allow for the separation of the impurity from the main compound and other related substances, followed by its quantification with high precision and accuracy.

Method development for the analysis of Bifendate Impurity G involves optimizing various parameters, including mobile phase composition, column selection, detection wavelength, and sample preparation procedures. Validation of these methods ensures their reliability, sensitivity, and specificity for routine quality control applications.

Analytical Reference Standards and Quality Control

Role in Pharmaceutical Quality Control

ParameterConsideration
IdentificationQualitative confirmation of the impurity's presence
Quantification LimitLower limit of reliable quantification by the analytical method
Acceptance CriterionMaximum allowable level based on safety and manufacturing considerations
Reporting ThresholdLevel above which the impurity must be reported

Comparison with Related Compounds

Structural Relationships with Other Bifendate Impurities

Bifendate Impurity G shares structural features with other impurities found in bifendate formulations, including Bifendate Impurity E. These relationships provide insights into the formation pathways and potential chemical behaviors of these compounds during synthesis and storage.

Comparative Properties

The properties of Bifendate Impurity G can be compared with those of other related compounds to understand their similarities and differences. The following table provides a comparative overview:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Features
BifendateC19H16O9388.33Parent compound used for hepatitis treatment
Bifendate Impurity GC18H18O8362.34Derivative of dimethyl [1,10-biphenyl]-2,20-dicarboxylate
Bifendate Impurity EC19H16O10404.337,7'-dimethoxy-5'-(methoxycarbonyl)-[4,4'-bibenzo[d] dioxole]-5-carboxylic acid

This comparative analysis highlights the structural differences between Bifendate Impurity G and other related compounds, which can inform strategies for their selective detection and control during manufacturing processes.

Research Applications and Future Directions

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